![molecular formula C11H14BrNO2 B2683868 2-bromo-N-(4-methoxyphenyl)butanamide CAS No. 188491-09-0](/img/structure/B2683868.png)
2-bromo-N-(4-methoxyphenyl)butanamide
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Description
2-Bromo-N-(4-methoxyphenyl)butanamide, also known as 2-bromo-N-methyl-4-methoxybenzamide, is a synthetic compound used in various scientific research applications. It is a white solid, soluble in water and ethanol, with a melting point of 88-92°C. 2-Bromo-N-(4-methoxyphenyl)butanamide is a versatile compound that has been used in a variety of applications, from biochemical and physiological research to laboratory experiments.
Scientific Research Applications
Synthetic Methodologies and Building Blocks for Molecular Electronics
2-bromo-N-(4-methoxyphenyl)butanamide and similar aryl bromides serve as valuable building blocks in the synthesis of molecular wires and other components for molecular electronics. Stuhr-Hansen et al. (2005) highlighted the utility of simple aryl bromides in generating thiol end-capped molecular wires, crucial for advancing molecular electronic devices (Stuhr-Hansen et al., 2005).
Biological Activities
Compounds structurally related to 2-bromo-N-(4-methoxyphenyl)butanamide have been explored for various biological activities. Sirajuddin et al. (2015) synthesized and characterized N-[(4-methoxyphenyl)]-4-oxo-4-[oxy]butanamide, investigating its antimicrobial, anticancer, antileishmanial activities, and its interaction with DNA and proteins. This compound showed promising biological activities, including potent antimicrobial activity and comparable anticancer activity to standard drugs, with minimal effects on normal cell lines (Sirajuddin et al., 2015).
Renewable Thermosetting Resin Derived from Eugenol
In the context of sustainable materials, Harvey et al. (2014) synthesized a renewable bisphenol from eugenol, a natural compound, through a green chemistry approach. This bisphenol was then used to create a new bis(cyanate) ester for thermosetting resins, demonstrating significant thermal stability and low water uptake, indicating its potential for maritime environments and highlighting the role of ether functionalities in sustainable material development (Harvey et al., 2014).
Effects of Halides on Acetaminophen Degradation
The study by Li et al. (2015) investigated the influence of halide ions on the degradation of acetaminophen using UV/H2O2 treatment, revealing the complex roles halides play in water treatment processes. This study highlights the importance of understanding halide chemistry in the degradation of pharmaceuticals and possibly related organic compounds in water treatment systems (Li et al., 2015).
properties
IUPAC Name |
2-bromo-N-(4-methoxyphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-3-10(12)11(14)13-8-4-6-9(15-2)7-5-8/h4-7,10H,3H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJQQRGZUVZLOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(4-methoxyphenyl)butanamide |
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